molecular formula C18H22FNO3 B1391862 Tert-butyl 6-fluoro-3-oxo-2,3-dihydrospiro[indene-1,4'-piperidine]-1'-carboxylate CAS No. 910442-55-6

Tert-butyl 6-fluoro-3-oxo-2,3-dihydrospiro[indene-1,4'-piperidine]-1'-carboxylate

Cat. No. B1391862
M. Wt: 319.4 g/mol
InChI Key: BHMZKFCDJYJFJH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-butyl 6-fluoro-3-oxo-2,3-dihydrospiro[indene-1,4'-piperidine]-1'-carboxylate is a useful research compound. Its molecular formula is C18H22FNO3 and its molecular weight is 319.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality Tert-butyl 6-fluoro-3-oxo-2,3-dihydrospiro[indene-1,4'-piperidine]-1'-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Tert-butyl 6-fluoro-3-oxo-2,3-dihydrospiro[indene-1,4'-piperidine]-1'-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Chemical Properties

  • Tert-butyl 6-fluoro-3-oxo-2,3-dihydrospiro[indene-1,4'-piperidine]-1'-carboxylate has been utilized in the synthesis of spiropiperidine lactam acetyl-CoA carboxylase inhibitors. These compounds have potential as novel ACC inhibitors, with some analogues demonstrating potent activity (Huard et al., 2012).
  • The compound is also involved in the synthesis of other piperidine derivatives, such as tert-butyl 4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate, which is an intermediate in the creation of biologically active compounds like crizotinib (Kong et al., 2016).

Pharmacological Research

  • This chemical has been studied for its role in the synthesis of novel antibacterial agents, specifically fluoroquinolones active against Mycobacterium tuberculosis strains. Compounds like 1-(tert-butyl)-6-fluoro-7-(4-hydroxyphenyl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid have shown promising activity against both fluoroquinolone-sensitive and resistant strains (Guerrini et al., 2013).

Material Synthesis and Structural Studies

  • In material science and structural chemistry, tert-butyl 6-fluoro-3-oxo-2,3-dihydrospiro[indene-1,4'-piperidine]-1'-carboxylate derivatives have been synthesized and characterized. For example, studies involving X-ray diffraction have provided insights into the molecular structure and crystallization of related compounds (Sanjeevarayappa et al., 2015).

properties

IUPAC Name

tert-butyl 6-fluoro-3-oxospiro[2H-indene-1,4'-piperidine]-1'-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22FNO3/c1-17(2,3)23-16(22)20-8-6-18(7-9-20)11-15(21)13-5-4-12(19)10-14(13)18/h4-5,10H,6-9,11H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHMZKFCDJYJFJH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(CC1)CC(=O)C3=C2C=C(C=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22FNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00678304
Record name tert-Butyl 6-fluoro-3-oxo-2,3-dihydro-1'H-spiro[indene-1,4'-piperidine]-1'-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00678304
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

319.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 6-fluoro-3-oxo-2,3-dihydrospiro[indene-1,4'-piperidine]-1'-carboxylate

CAS RN

910442-55-6
Record name tert-Butyl 6-fluoro-3-oxo-2,3-dihydro-1'H-spiro[indene-1,4'-piperidine]-1'-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00678304
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Tert-butyl 6-fluoro-3-oxo-2,3-dihydrospiro[indene-1,4'-piperidine]-1'-carboxylate
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Tert-butyl 6-fluoro-3-oxo-2,3-dihydrospiro[indene-1,4'-piperidine]-1'-carboxylate
Reactant of Route 3
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Tert-butyl 6-fluoro-3-oxo-2,3-dihydrospiro[indene-1,4'-piperidine]-1'-carboxylate
Reactant of Route 4
Tert-butyl 6-fluoro-3-oxo-2,3-dihydrospiro[indene-1,4'-piperidine]-1'-carboxylate
Reactant of Route 5
Tert-butyl 6-fluoro-3-oxo-2,3-dihydrospiro[indene-1,4'-piperidine]-1'-carboxylate
Reactant of Route 6
Tert-butyl 6-fluoro-3-oxo-2,3-dihydrospiro[indene-1,4'-piperidine]-1'-carboxylate

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